AC-Ser-gln-asn-tyr-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

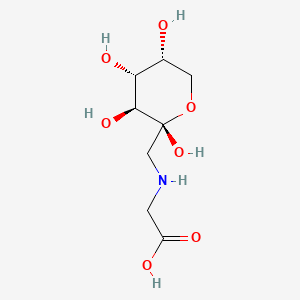

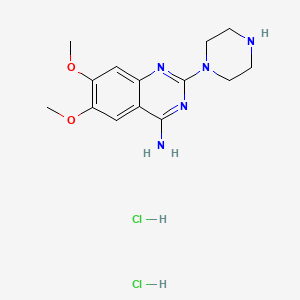

AC-Ser-Gln-Asn-Tyr-OH is a peptide with the sequence Acetyl-Serine-Glutamine-Asparagine-Tyrosine. It has been found to be a substrate for purified recombinant HIV-1 protease . The peptide is also known as Acetyl-Ser-Gln-Asn-Tyr .

Molecular Structure Analysis

The molecular formula of AC-Ser-Gln-Asn-Tyr-OH is C23H32N6O10 . The molecular weight is 552.5 g/mol . The InChIKey, a unique identifier for chemical substances, is SOXZHYWWHJJAIA-QAETUUGQSA-N .科学研究应用

肽裂解和脱保护:Engebretsen 等人 (2009) 的一项研究发现,在包含类似于 AC-Ser-Gln-Asn-Tyr-OH 序列的肽树脂的裂解和脱保护过程中,酸稳定的 S-Acm 基团部分去除,导致形成二硫键环状肽衍生物和酪氨酸环烷基化。这表明在各种条件下肽的合成和稳定性具有影响 (Engebretsen 等人,2009)。

HIV-1 蛋白酶研究:使用类似于天然多蛋白底物中切割位点的寡肽底物研究了 HIV-1 蛋白酶的肽解反应。Hyland 等人 (1991) 的研究包括肽 Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2,它类似于 AC-Ser-Gln-Asn-Tyr-OH。这项研究提供了对 HIV-1 蛋白酶动力学机制的见解 (Hyland 等人,1991)。

HIV-1 蛋白酶放射测定法:Hyland 等人 (1990) 开发了一种用于 HIV-1 蛋白酶的放射测定法,该方法使用七肽底物(包括类似于 AC-Ser-Gln-Asn-Tyr-OH 的序列)来监测酶的活性。该测定法对于动力学分析和蛋白酶抑制剂的评估非常重要 (Hyland 等人,1990)。

生长激素释放肽的表征:Esch 等人 (1982) 研究了具有生长激素释放活性的来自人胰腺肿瘤的肽的表征,这是相关的。虽然该序列与 AC-Ser-Gln-Asn-Tyr-OH 不完全相同,但该研究提供了对生物活性肽的结构分析的见解 (Esch 等人,1982)。

异戊二烯转移酶研究:Malwal 等人 (2018) 研究了异戊二烯生物合成酶中保守残基的作用,这可能与理解像 AC-Ser-Gln-Asn-Tyr-OH 这样的序列如何在酶促过程中相互作用有关 (Malwal 等人,2018)。

作用机制

Target of Action

The primary target of the compound AC-Ser-Gln-Asn-Tyr-OH is the amino acid tyrosine (Tyr) in proteins and peptides . Tyrosine is essential to many biochemical processes and is found in the active sites of numerous enzymes . It plays an important role in protein-protein and protein-ligand interactions .

Mode of Action

The compound interacts with its target, tyrosine, through a process known as selective modification . This can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids . The compound also enables selective peptide cleavage at tyrosine sites .

Biochemical Pathways

The interaction of AC-Ser-Gln-Asn-Tyr-OH with tyrosine affects various biochemical pathways. Tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications highlight the importance of tyrosine in human disease states, such as Alzheimer’s disease and cancer .

Result of Action

The result of the compound’s action is the selective modification and cleavage of peptides at tyrosine sites . This process simplifies cyclic peptide sequencing by MS/MS, providing a robust tool to facilitate rapid sequence determination of diverse cyclic peptides containing tyrosine .

Action Environment

The action of AC-Ser-Gln-Asn-Tyr-OH can be influenced by various environmental factors. For instance, the type of oxidant and the residue’s environment can critically affect the oxidation of tyrosine

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)/t14-,15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXZHYWWHJJAIA-QAETUUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)

![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)